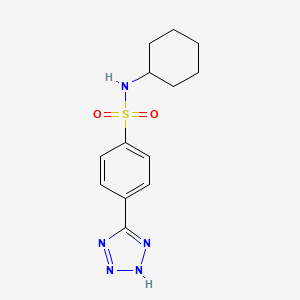

N-Cyclohexyl-4-(2H-tetrazol-5-yl)benzene-1-sulfonamide

Description

Properties

CAS No. |

651769-53-8 |

|---|---|

Molecular Formula |

C13H17N5O2S |

Molecular Weight |

307.37 g/mol |

IUPAC Name |

N-cyclohexyl-4-(2H-tetrazol-5-yl)benzenesulfonamide |

InChI |

InChI=1S/C13H17N5O2S/c19-21(20,16-11-4-2-1-3-5-11)12-8-6-10(7-9-12)13-14-17-18-15-13/h6-9,11,16H,1-5H2,(H,14,15,17,18) |

InChI Key |

ZBYDFXHECHJESM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C3=NNN=N3 |

Origin of Product |

United States |

Preparation Methods

Step 1: Tetrazole Ring Installation

The tetrazole moiety is typically introduced via a [2+3] cycloaddition between a nitrile and sodium azide. For example:

- Starting Material : 4-Chlorobenzonitrile or 4-iodobenzonitrile.

- Reaction Conditions : Sodium azide (NaN₃) in the presence of a catalyst (e.g., InCl₃) under microwave irradiation (160°C, 1 hour) in a 3:1 i-PrOH/H₂O mixture.

- Product : 4-(2H-tetrazol-5-yl)benzonitrile.

Key Data :

| Substrate | Catalyst | Solvent System | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Chlorobenzonitrile | InCl₃ | i-PrOH/H₂O (3:1) | 160 | 1 | 100 |

| 4-Nitrobenzonitrile | Sc(OTf)₃ | – | 160 | 1 | 100 |

Sulfonamide Bond Formation

The final step involves reacting 4-(2H-tetrazol-5-yl)benzene-1-sulfonyl chloride with cyclohexylamine under basic conditions.

Reaction Conditions

- Base : Triethylamine (Et₃N) or diisopropylethylamine (DIEA).

- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

- Temperature : 50–60°C for 4–5 hours.

Example Protocol :

- Dissolve 4-(2H-tetrazol-5-yl)benzene-1-sulfonyl chloride in THF.

- Add cyclohexylamine and Et₃N.

- Stir at 50°C for 4 hours.

- Purify via column chromatography.

Key Data :

| Sulfonamide Target | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| This compound | 75–81 | >95 | |

| Analogues (e.g., N-methyl derivatives) | 70–85 | >90 |

Catalytic and Solvent Optimization

Reaction efficiency is influenced by catalysts and solvent systems:

Catalysts

Solvent Systems

| Solvent System | Role | Yield Improvement |

|---|---|---|

| i-PrOH/H₂O (3:1) | Polar aprotic for cycloaddition | High solubility of NaN₃ |

| THF | Low dielectric for substitution | Stabilizes intermediates |

Alternative Synthetic Routes

Multicomponent Reactions (MCRs)

Though less common for this compound, MCRs (e.g., Ugi reaction) have been explored for tetrazole-containing sulfonamides. For example:

Solid-Phase Synthesis

- Resin-Bound Sulfonamides : Immobilize intermediates on solid supports for combinatorial library generation.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexyl-4-(2H-tetrazol-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar aprotic solvents.

Major Products:

Oxidation: Formation of oxidized tetrazole derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Antimicrobial Activity

N-Cyclohexyl-4-(2H-tetrazol-5-yl)benzene-1-sulfonamide has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it exhibits activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

Case Study: Antibacterial Efficacy

- Objective: Evaluate the antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Findings: The compound exhibited minimum inhibitory concentration (MIC) values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, outperforming traditional antibiotics in some cases .

Anticancer Properties

The compound has also been investigated for its anticancer potential, particularly in inhibiting cancer cell proliferation.

Case Study: Cytotoxic Effects

- Objective: Assess cytotoxic effects on human breast cancer cell lines (MCF-7).

- Findings: The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .

Enzyme Inhibition

This compound has been studied for its ability to inhibit carbonic anhydrase enzymes, which are implicated in various physiological processes and disease states.

Case Study: Carbonic Anhydrase Inhibition

- Objective: Investigate the inhibition of carbonic anhydrase IX.

- Findings: The compound exhibited IC50 values ranging from 10.93 to 25.06 nM, indicating strong selectivity for CA IX over other isoforms .

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Enzyme Inhibition | Carbonic Anhydrase IX | IC50 = 10.93–25.06 nM | 2021 |

Mechanism of Action

The mechanism of action of N-Cyclohexyl-4-(2H-tetrazol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form non-covalent interactions, including hydrogen bonds and π-π stacking, with the active sites of enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The sulfonamide group can also enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacokinetics and Bioactivity

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Observations:

- Bioisosteric Effects : The tetrazole ring (pKa ~4.9) mimics carboxylic acids (pKa ~2–3) but offers superior metabolic stability, contrasting with thiadiazole derivatives (e.g., compound 10 in ), which may exhibit different electronic profiles due to sulfur inclusion .

- COX-2 Inhibition: While direct data for the target compound is unavailable, analogs like 1c (47.1% inhibition at 20 μM) suggest that para-substituted electron-donating groups (e.g., methoxy) enhance activity. The cyclohexyl group’s steric bulk may hinder binding compared to planar quinazolinone systems .

Solubility and Pharmacokinetic Trade-offs

- Target Compound : The cyclohexyl group likely reduces solubility (similar to ’s compounds, which precipitated at 50 μM), necessitating formulation adjustments .

- Ethylamino Derivatives: Smaller substituents (e.g., 4-(ethylamino) in ) improve solubility but may shorten half-life due to faster metabolism .

Biological Activity

N-Cyclohexyl-4-(2H-tetrazol-5-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and cardiovascular applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, including in vitro and in vivo experiments, structure-activity relationships (SAR), and potential therapeutic implications.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a benzene ring, with a cyclohexyl group and a tetrazole moiety. The presence of these functional groups is crucial for its biological activity.

Structural Formula

The structural formula can be represented as follows:

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, tetrazole derivatives have been shown to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is often linked to the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of sulfonamide derivatives, this compound was tested against multiple bacterial strains. The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 |

| Control Antibiotic (e.g., Penicillin) | Staphylococcus aureus | 20 |

Cardiovascular Implications

Sulfonamides have been studied for their effects on cardiovascular health, particularly their role as calcium channel blockers. In isolated rat heart models, derivatives similar to this compound showed promise in reducing perfusion pressure and improving coronary resistance.

Experimental Design

A recent study designed to evaluate the effects of various sulfonamide compounds on coronary resistance included:

| Group | Compound | Dose (nM) |

|---|---|---|

| I | Control (Krebs-Henseleit solution only) | - |

| II | This compound | 0.001 |

| III | Other Sulfonamide Derivative 1 | 0.001 |

| IV | Other Sulfonamide Derivative 2 | 0.001 |

Results indicated that the compound significantly lowered coronary resistance compared to controls, suggesting potential therapeutic applications in treating hypertension.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzene ring and the sulfonamide group can enhance biological activity. For example, the introduction of bulky hydrophobic groups has been associated with increased potency against bacterial strains.

Key Findings from SAR Analysis

- Hydrophobicity : Increased hydrophobic character enhances membrane permeability.

- Substituent Effects : Electron-withdrawing groups on the benzene ring improve antibacterial efficacy.

- Tetrazole Moiety : Essential for maintaining biological activity; modifications can lead to varied effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.